molecular formula C12H18N4O3 B2939950 tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate CAS No. 2219380-15-9

tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate

Cat. No.: B2939950
CAS No.: 2219380-15-9
M. Wt: 266.301
InChI Key: DUGCAQNTXZQFGN-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate” is a chemical compound with the CAS Number: 2219380-15-9 . It has a molecular weight of 266.3 . It is usually available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-7(6-16)10-14-8(13)4-9(17)15-10/h4,7H,5-6H2,1-3H3,(H3,13,14,15,17) . This code provides a specific description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 266.3 . It is usually available in powder form .

Scientific Research Applications

Synthetic Pathways and Molecular Design

tert-Butyl 3-(4-amino-6-hydroxypyrimidin-2-yl)azetidine-1-carboxylate represents a class of compounds with significant potential in medicinal chemistry due to its structural features, which enable interaction with various biological targets. A study on the structure-activity relationship of 2-aminopyrimidines, including compounds similar to this compound, highlighted their role as ligands for the histamine H4 receptor. These compounds have shown anti-inflammatory and antinociceptive activities, supporting their potential in pain management and inflammation treatment (Altenbach et al., 2008).

Chemical Synthesis and Modification

The synthesis and modification of azetidine-2-carboxylic acid analogs, which share a core structure with this compound, have been explored to study the influence of conformation on peptide activity. These endeavors aim to create novel peptidomimetics by altering the side chains and functional groups to achieve desired biological activities and pharmacokinetic properties (Sajjadi & Lubell, 2008).

Drug Design and Development

In the context of drug design, the tert-butyl group often serves as a protective group that can be removed to yield active pharmaceutical ingredients. This strategy is employed to improve the drug's solubility, stability, and delivery properties. For instance, the synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate provides insights into designing novel compounds that access chemical spaces complementary to traditional piperidine systems, potentially leading to new therapeutics with unique biological activities (Meyers et al., 2009).

Properties

IUPAC Name

tert-butyl 3-(4-amino-6-oxo-1H-pyrimidin-2-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O3/c1-12(2,3)19-11(18)16-5-7(6-16)10-14-8(13)4-9(17)15-10/h4,7H,5-6H2,1-3H3,(H3,13,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGCAQNTXZQFGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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